molecular formula C9H13NOSSi B8279284 Thiophen-3-yl-trimethylsilanyloxy-acetonitrile

Thiophen-3-yl-trimethylsilanyloxy-acetonitrile

Cat. No. B8279284
M. Wt: 211.36 g/mol
InChI Key: MEUYVGREGKPKKI-UHFFFAOYSA-N
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Patent
US07119102B2

Procedure details

3-Thiophene carboxaldehyde (0.438 mL, 5.000 mmol) was dissolved into dry CH2Cl2 and placed under argon. To this was added trimethylsilyl cyanide (0.933 mL, 7.000 mmol) and triethylamine (0.070 mL, 0.500 mmol). The reaction mixture was allowed to stir for 4 h. The mixture was concentrated on a rotary evaporator to dryness to give thiophen-3-yl-trimethylsilanyloxy-acetonitrile as a clear oil.
Quantity
0.438 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.933 mL
Type
reactant
Reaction Step Two
Quantity
0.07 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=[O:7])=[CH:2]1.[CH3:8][Si:9](C#N)([CH3:11])[CH3:10].[CH2:14]([N:16](CC)CC)C>C(Cl)Cl>[S:1]1[CH:5]=[CH:4][C:3]([CH:6]([O:7][Si:9]([CH3:11])([CH3:10])[CH3:8])[C:14]#[N:16])=[CH:2]1

Inputs

Step One
Name
Quantity
0.438 mL
Type
reactant
Smiles
S1C=C(C=C1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.933 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
0.07 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
to stir for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated on a rotary evaporator to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
S1C=C(C=C1)C(C#N)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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